Colistin (sulfate)
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Overview
Description
. It is derived from the bacterium Bacillus polymyxa var. colistinus and is available in two forms: colistin sulfate and colistimethate sodium . Colistin sulfate is primarily used for topical applications or oral administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Colistin sulfate is synthesized by the fermentation of Bacillus polymyxa var. colistinus. The fermentation broth is subjected to various purification steps, including precipitation, filtration, and chromatography, to isolate the active compound .
Industrial Production Methods: In industrial settings, colistin sulfate is produced through large-scale fermentation processes. The fermentation broth is treated with solvents to extract the antibiotic, followed by purification using techniques such as ion-exchange chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Colistin sulfate undergoes several chemical reactions, including:
Condensation: Colistin reacts with 2,2-dihydroxyindan-1,3-dione (ninhydrin) to form a fluorescent product.
Hydrolysis: In aqueous solutions, colistin sulfate can hydrolyze to form various derivatives.
Common Reagents and Conditions:
Condensation Reaction: Ninhydrin and phenylacetaldehyde in a buffer solution at pH 6.
Hydrolysis: Aqueous solutions at different pH levels.
Major Products Formed:
Fluorescent Product: Formed from the condensation reaction with ninhydrin.
Hydrolyzed Derivatives: Formed from the hydrolysis of colistin sulfate.
Scientific Research Applications
Colistin sulfate has a wide range of scientific research applications:
Mechanism of Action
Colistin sulfate is a surface-active agent that penetrates and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties, allowing it to interact with the bacterial cytoplasmic membrane and change its permeability . This disruption leads to cell death, making colistin sulfate bactericidal .
Comparison with Similar Compounds
Polymyxin B: Similar in structure and mechanism of action to colistin but has different pharmacokinetics and pharmacodynamics.
Colistimethate Sodium: A prodrug form of colistin that is less potent and less toxic.
Uniqueness of Colistin Sulfate: Colistin sulfate is unique due to its potent antibacterial activity against multidrug-resistant Gram-negative bacteria and its use as a last-resort antibiotic . Unlike polymyxin B, colistin sulfate is primarily used for topical and oral applications .
Properties
Molecular Formula |
[C53H100N16O13]2 · 5H2SO4 |
---|---|
Molecular Weight |
2801.3 |
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide;sulfuric acid |
InChI |
InChI=1S/C52H98N16O13.H2O4S/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75;1-5(2,3)4/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76);(H2,1,2,3,4)/t29?,30-,31-,32+,33+,34+,35+,36+,37+,38+,39-,41+,42+;/m1./s1 |
InChI Key |
RIVWZNNHCTXSOL-JCRURNCPSA-N |
SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O |
Synonyms |
Polymyxin E |
Origin of Product |
United States |
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